

Spectroscopic Data Analysis of Glaziovianin A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glaziovianin A*

Cat. No.: *B1258291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaziovianin A, an isoflavone first isolated from the leaves of the Brazilian plant *Ateleia glazioviana*, has garnered significant interest in the scientific community due to its potent cytotoxic activities against various cancer cell lines.^[1] The structural elucidation of this natural product was achieved through extensive spectroscopic analysis. This technical guide provides a comprehensive overview of the spectroscopic data of **Glaziovianin A**, offering a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

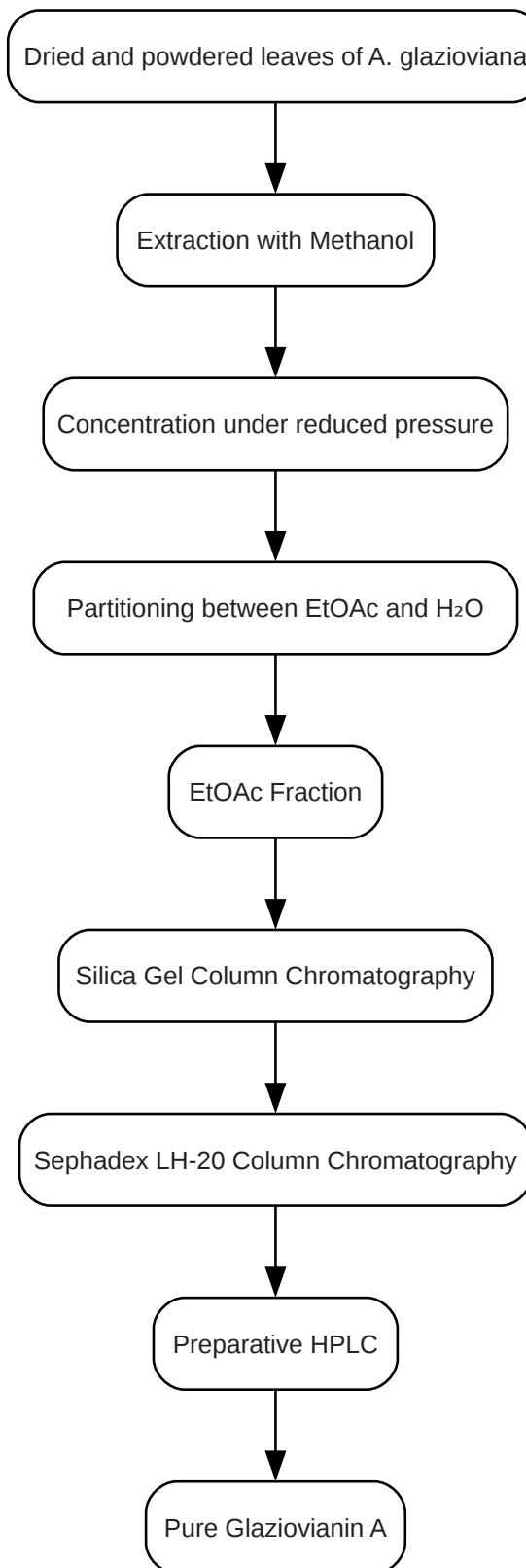
Physicochemical and Spectroscopic Data

Glaziovianin A presents as a white powder. Its molecular formula was determined as $C_{20}H_{16}O_6$ through high-resolution electrospray ionization mass spectrometry (HRESIMS).

Table 1: 1D and 2D NMR Spectroscopic Data for Glaziovianin A (in $CDCl_3$)

Position	δ C (ppm)	δ H (ppm, J in Hz)	COSY Correlations	HMBC Correlations
2	152.9	7.93 (s)	C-3, C-4, C-8a	
3	123.8			
4	175.0			
4a	118.0			
5	164.2			
6	98.4	6.36 (d, 2.3)	H-8	C-5, C-7, C-8, C-4a
7	165.7			
8	93.0	6.30 (d, 2.3)	H-6	C-6, C-7, C-4a, C-8a
8a	157.6			
1'	114.7			
2'	158.5			
3'	104.0	6.64 (s)	C-1', C-2', C-4', C-5'	
4'	144.2			
5'	137.9			
6'	109.8	6.89 (s)	C-1', C-2', C-4', C-5'	
5-OCH ₃	55.7	3.87 (s)	C-5	
7-OCH ₃	55.6	3.81 (s)	C-7	
2'-OCH ₃	60.5	4.07 (s)	C-2'	
4',5'-O-CH ₂ -O	101.9	6.01 (s)	C-4', C-5'	

Mass Spectrometry Data


High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

Ion	m/z [M+H] ⁺	Calculated Molecular Formula
Glaziovianin A	369.0974	C ₂₀ H ₁₇ O ₆

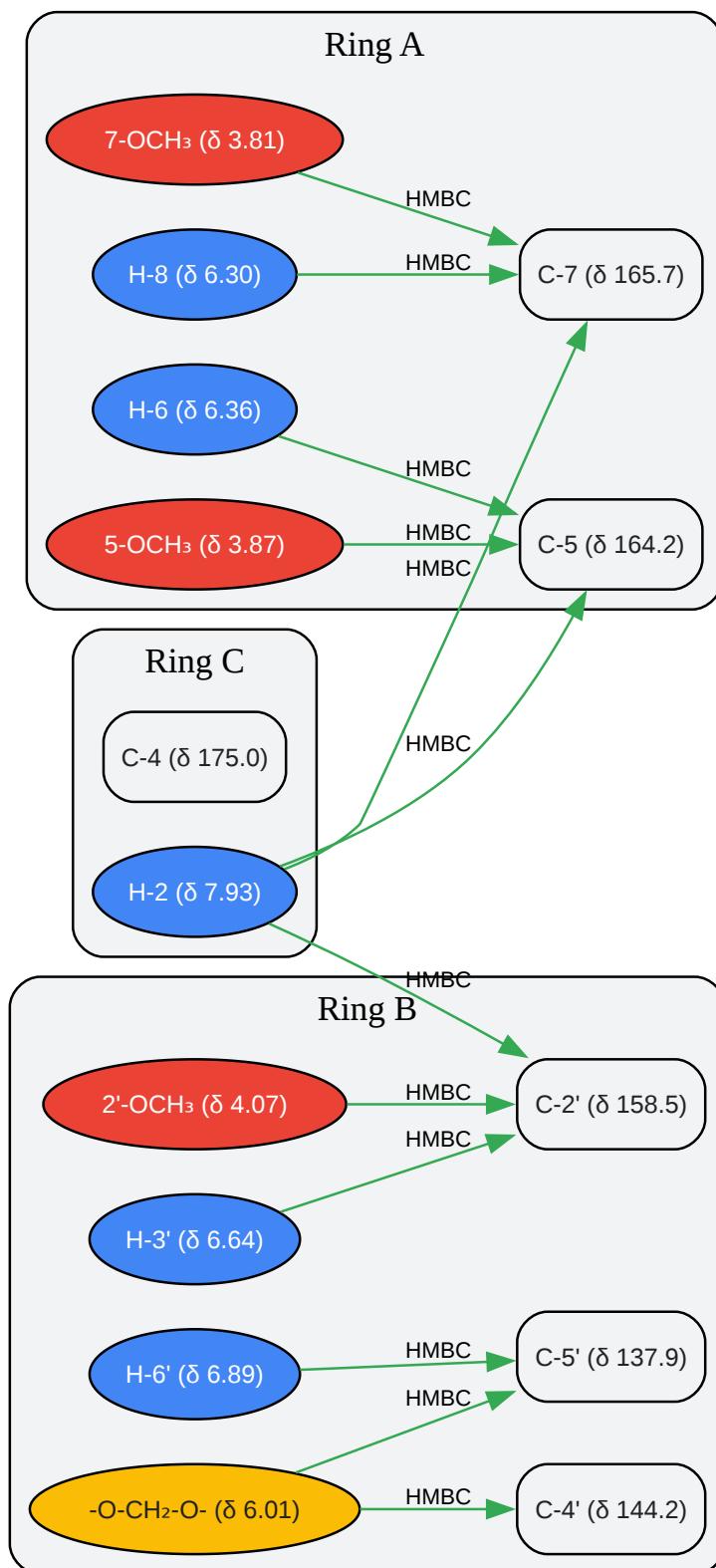
Experimental Protocols

Isolation of Glaziovianin A

The isolation of **Glaziovianin A** from *Ateleia glazioviana* is typically achieved through a multi-step extraction and chromatographic process.

[Click to download full resolution via product page](#)

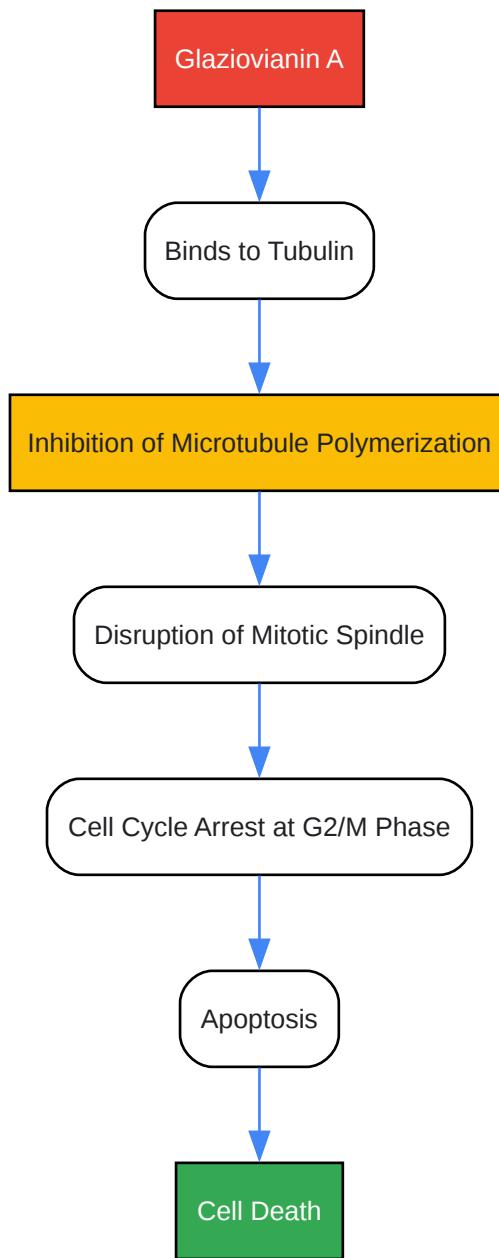
Caption: General workflow for the isolation of **Glaziovianin A**.


Spectroscopic Analysis

The structural elucidation of **Glaziovianin A** relies on a combination of 1D and 2D NMR techniques, as well as mass spectrometry.

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Deuterated chloroform (CDCl_3) is a common solvent. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of protons and carbons.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer to accurately determine the molecular weight and elemental composition.

Structure Elucidation and Signaling Pathway


The isoflavone core structure of **Glaziovianin A** was established through the detailed analysis of its NMR data. The HMBC correlations were particularly instrumental in connecting the different structural fragments.

[Click to download full resolution via product page](#)

Caption: Key HMBC correlations for the structural elucidation of **Glaziovianin A**.

Glaziovianin A has been shown to exhibit its cytotoxic effects by inhibiting tubulin polymerization, a critical process in cell division. This mechanism is shared by other successful anticancer agents.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway for the cytotoxic action of **Glaziovianin A**.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a foundational understanding of the chemical structure of **Glaziovianin A**. The detailed NMR and mass spectrometry data, coupled with the experimental protocols, serve as a critical resource for chemists and pharmacologists. This information is vital for the further investigation of **Glaziovianin A** and its analogs as potential therapeutic agents, particularly in the field of oncology. The elucidation of its structure through modern spectroscopic techniques underscores the power of these methods in natural product discovery and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glaziovianin A, a new isoflavone, from the leaves of *Ateleia glazioviana* and its cytotoxic activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Glaziovianin A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1258291#spectroscopic-data-analysis-of-glaziovianin-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com